molecular formula C12H9N3O2 B2499089 4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 866043-21-2

4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B2499089
CAS No.: 866043-21-2
M. Wt: 227.223
InChI Key: GVXAIGQENUIKCO-UHFFFAOYSA-N
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Description

4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.223. The purity is usually 95%.
The exact mass of the compound 4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Analysis

  • The molecule of a similar compound, 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, consists of two planar parts: an N-3-amido-5-methylisoxazole group and a 2,6-dimethylbenzene group. It forms a pseudo six-membered ring through an intramolecular hydrogen bond, contributing to the planarity of the isoxazole group (Rodier et al., 1993).

Chemical Synthesis

  • Isoxazole compounds, including those similar to 4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide, have been synthesized using conventional and microwave methods. These compounds have shown excellent inhibitory activity against specific metalloenzymes (Altug et al., 2017).

Crystal Structure

  • The crystal structure of a related compound, synthesized by the condensation of aromatic aldehydes with 3-amino-5-methyl isoxazole, revealed intramolecular hydrogen bonds and π–π stacking interactions. Such structural insights are crucial for understanding the chemical behavior of these compounds (Subashini et al., 2009).

Potential Pharmaceutical Applications

  • Isoxazole-containing sulfonamides, including those related to 4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide, have been synthesized and evaluated for their inhibitory properties against various human isoforms of carbonic anhydrase. This makes them potential targets for drug development in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).

Enzyme Inhibition Studies

  • Compounds similar to 4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide have been studied for their inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme involved in pyrimidine de novo synthesis. Such studies are important in understanding the therapeutic potential of these compounds in diseases like rheumatoid arthritis (Knecht & Löffler, 1998).

Mechanism of Action

Target of Action

The primary target of 4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide is the genome polyprotein . This protein plays a crucial role in the replication of certain viruses, making it a key target for antiviral drugs.

Biochemical Pathways

The compound’s interaction with the genome polyprotein affects the biochemical pathway of viral replication. By inhibiting the function of the genome polyprotein, the compound disrupts the virus’s ability to reproduce, which can lead to a decrease in viral load .

Pharmacokinetics

It is known that the compound is used for pharmaceutical testing , suggesting that it has suitable pharmacokinetic properties for drug development

Result of Action

The result of this compound’s action is a decrease in viral replication. By inhibiting the function of the genome polyprotein, the compound can reduce the number of new viruses produced, potentially leading to a decrease in the severity of the infection .

Safety and Hazards

The safety and hazards of 4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide are not available in the search results .

Future Directions

The future directions of 4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide are not available in the search results .

Properties

IUPAC Name

4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-8-6-11(17-15-8)14-12(16)10-4-2-9(7-13)3-5-10/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXAIGQENUIKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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